6-(1,2-Dithiolan-3-yl)hexanoic acid

Description

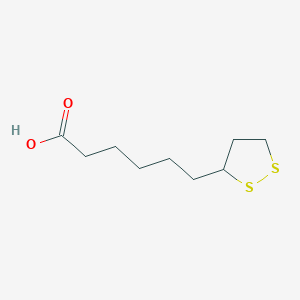

Structure

3D Structure

Properties

IUPAC Name |

6-(dithiolan-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNABAOJVZGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627010 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-71-7 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzyme Cofactor Function of 6 1,2 Dithiolan 3 Yl Hexanoic Acid in Metabolic Complexes

Pyruvate (B1213749) Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular respiration, linking the glycolytic pathway to the citric acid cycle (Krebs cycle). wikipedia.orgnih.gov This complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the citric acid cycle. wikipedia.orgnih.govtaylorandfrancis.com The PDC is a large, multi-enzyme complex composed of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3). nih.govtaylorandfrancis.com

6-(1,2-Dithiolan-3-yl)hexanoic acid is covalently bound to the E2 component, where it plays a central role in the catalytic mechanism. The lipoamide (B1675559) arm of E2 receives the hydroxyethyl (B10761427) group from the thiamine (B1217682) pyrophosphate (TPP) cofactor of E1. The dithiolane ring is reduced, and the acetyl group is transferred to one of the sulfur atoms, forming an acetyl-thioester. This acetyl group is then transferred to Coenzyme A (CoA) to form acetyl-CoA. The now reduced dihydrolipoamide (B1198117) arm swings to the active site of the E3 component, where it is re-oxidized by a flavin adenine (B156593) dinucleotide (FAD) dependent reaction, preparing it for another catalytic cycle.

Table 1: Components and Cofactors of the Pyruvate Dehydrogenase Complex

| Enzyme Component | Gene (Human) | Cofactor | Function |

| Pyruvate Dehydrogenase (E1) | PDHA1, PDHB | Thiamine Pyrophosphate (TPP) | Decarboxylates pyruvate |

| Dihydrolipoyl Transacetylase (E2) | DLAT | This compound, Coenzyme A | Transfers the acetyl group to CoA |

| Dihydrolipoyl Dehydrogenase (E3) | DLD | Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide (NAD+) | Reoxidizes the reduced lipoamide |

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KDC/OGDH)

The Alpha-Ketoglutarate Dehydrogenase Complex (KDC), also known as the Oxoglutarate Dehydrogenase Complex (OGDH), is another critical multi-enzyme complex in the citric acid cycle. wikipedia.org It catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA, a key step in the cycle that also generates NADH. wikipedia.orgnih.govmedlink.com Structurally and functionally, the KDC is homologous to the PDC, consisting of three analogous enzymes: Oxoglutarate Dehydrogenase (E1o), Dihydrolipoyl Succinyltransferase (E2o), and Dihydrolipoyl Dehydrogenase (E3). wikipedia.org

Similar to its role in the PDC, this compound is covalently attached to the E2o subunit, dihydrolipoyl succinyltransferase. wikipedia.org It acts as a carrier for the succinyl group, transferring it from the TPP cofactor of E1o to Coenzyme A, forming succinyl-CoA. nih.gov The reduced lipoamide is then re-oxidized by the E3 component, which is identical to the E3 component of the PDC. wikipedia.org

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is a mitochondrial enzyme complex responsible for the irreversible catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgfrontiersin.orgnih.gov This complex is a member of the same family as PDC and KDC and shares a similar structure and reaction mechanism. wikipedia.orgwikipedia.org The BCKDH complex is composed of three enzymes: a branched-chain alpha-keto acid decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). frontiersin.orgnih.gov

In the BCKDH complex, this compound is a cofactor for the E2 component, dihydrolipoyl transacylase. frontiersin.org Following the decarboxylation of the branched-chain alpha-keto acids by the E1 component, the resulting acyl group is transferred to the lipoamide arm of E2. This acyl group is then transferred to CoA, forming the respective acyl-CoA derivatives (e.g., isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA). The reduced lipoamide is subsequently re-oxidized by the E3 subunit.

Table 2: Substrates and Products of the BCKDH Complex

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Acyl-CoA Product |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA |

| Isoleucine | α-Keto-β-methylvalerate | α-Methylbutyryl-CoA |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA |

Glycine (B1666218) Cleavage System (GCS)

The Glycine Cleavage System (GCS) is a multi-enzyme complex located on the inner mitochondrial membrane that is responsible for the major pathway of glycine degradation in vertebrates. nih.gov The GCS is composed of four proteins: the P-protein (a pyridoxal (B1214274) phosphate-dependent glycine decarboxylase), the H-protein (a lipoic acid-containing carrier protein), the T-protein (an aminomethyltransferase), and the L-protein (a dihydrolipoamide dehydrogenase). nih.gov

This compound is covalently attached to the H-protein and plays a central role in the reaction sequence. nih.gov The P-protein decarboxylates glycine, and the resulting aminomethyl group is transferred to the lipoamide of the H-protein. The T-protein then catalyzes the release of ammonia (B1221849) and the transfer of the remaining methylene (B1212753) group to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. The reduced lipoamide on the H-protein is re-oxidized by the L-protein (dihydrolipoamide dehydrogenase), which is the same E3 enzyme found in the PDC, KDC, and BCKDH complexes. nih.gov

Alpha-Oxo(keto)adipate Dehydrogenase

The alpha-oxo(keto)adipate dehydrogenase complex is another member of the alpha-ketoacid dehydrogenase family of enzymes. wikipedia.org This complex is involved in the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. wikipedia.org It catalyzes the oxidative decarboxylation of alpha-ketoadipate to glutaryl-CoA. researchgate.net

Consistent with the mechanism of other alpha-ketoacid dehydrogenase complexes, this compound serves as a cofactor for the E2 component of this complex, dihydrolipoyl-acyltransferase. It facilitates the transfer of the glutaryl group from the E1 component to Coenzyme A, forming glutaryl-CoA. The reduced lipoamide is then re-oxidized by the E3 component.

Other this compound-Dependent Enzyme Systems (e.g., Acetoin (B143602) Dehydrogenase Complex)

Beyond the well-characterized complexes, this compound is also a cofactor for other enzyme systems, such as the acetoin dehydrogenase complex. This complex is involved in the catabolism of acetoin (3-hydroxy-2-butanone), a four-carbon compound produced in some bacteria during fermentation. The acetoin dehydrogenase complex converts acetoin to acetaldehyde (B116499) and acetyl-CoA. The mechanism is analogous to that of the PDC, with this compound on the E2 subunit acting as an acyl group carrier.

Role in Mitochondrial Energy Metabolism and ATP Production

The central role of this compound in the PDC and KDC directly links it to mitochondrial energy metabolism and the production of adenosine (B11128) triphosphate (ATP). nih.govexplorationpub.com The acetyl-CoA produced by the PDC is the primary fuel for the citric acid cycle. wikipedia.orgtaylorandfrancis.com The complete oxidation of this acetyl-CoA in the citric acid cycle generates a significant amount of reducing equivalents in the form of NADH and FADH2. explorationpub.com

These reducing equivalents, including the NADH generated by the KDC, are then used by the electron transport chain to create a proton gradient across the inner mitochondrial membrane. nih.gov This proton motive force drives ATP synthase, which phosphorylates ADP to produce large quantities of ATP. nih.gov Therefore, by enabling the function of the PDC and KDC, this compound is essential for the efficient generation of cellular energy from carbohydrates. taylorandfrancis.comexplorationpub.com

Table 3: Summary of this compound-Dependent Enzyme Complexes

| Enzyme Complex | Abbreviation | Metabolic Pathway | Key Function |

| Pyruvate Dehydrogenase Complex | PDC | Carbohydrate Metabolism | Converts pyruvate to acetyl-CoA |

| Alpha-Ketoglutarate Dehydrogenase Complex | KDC/OGDH | Citric Acid Cycle | Converts α-ketoglutarate to succinyl-CoA |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | BCKDH | Amino Acid Catabolism | Degrades branched-chain α-keto acids |

| Glycine Cleavage System | GCS | Amino Acid Catabolism | Degrades glycine |

| Alpha-Oxo(keto)adipate Dehydrogenase | OADH | Amino Acid Catabolism | Degrades α-ketoadipate |

| Acetoin Dehydrogenase Complex | Bacterial Metabolism | Degrades acetoin |

Molecular Mechanisms of 6 1,2 Dithiolan 3 Yl Hexanoic Acid Beyond Cofactor Activity

Redox Regulatory Properties

The compound 6-(1,2-dithiolan-3-yl)hexanoic acid, commonly known as alpha-lipoic acid (ALA), and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that plays a significant role in cellular redox regulation. This activity extends beyond its classical role as a cofactor for mitochondrial dehydrogenases.

Thiol/Disulfide Exchange Reactions and Redox Coupling with Dihydrolipoic Acid

The key to the redox activity of this compound lies in its five-membered dithiolane ring. This ring structure contains a disulfide bond that can be readily reduced to form two thiol (-SH) groups, resulting in the formation of dihydrolipoic acid (DHLA). This conversion is a pivotal aspect of its function, creating a redox couple with a low standard redox potential (-0.32 V), which makes DHLA a strong reducing agent. nih.gov

The interchange between the oxidized (dithiolane ring) and reduced (dithiol) forms allows this compound to participate in thiol-disulfide exchange reactions. In these reactions, a thiolate anion from DHLA can attack a disulfide bond on a protein or another molecule, leading to the formation of a new disulfide bond and the release of a new thiolate. This process is exceptionally rapid for the 1,2-dithiolane (B1197483) ring, significantly faster than for six- or seven-membered disulfide rings. nih.gov This high reactivity is attributed to the ring strain in the five-membered dithiolane structure, which is released upon ring opening during the exchange reaction. nih.gov This rapid and efficient thiol-disulfide exchange capability is fundamental to its ability to interact with and modulate the redox state of various cellular components. nih.gov

Regeneration of Endogenous Antioxidants (e.g., Glutathione (B108866), Ascorbate (B8700270), Alpha-Tocopherol)

A significant aspect of the antioxidant function of the this compound/dihydrolipoic acid redox couple is its ability to regenerate other key endogenous antioxidants. Dihydrolipoic acid is a potent reducing agent capable of restoring the antioxidant capacity of several vital molecules.

It can directly reduce the oxidized form of glutathione (GSSG) back to its reduced, active state (GSH). Furthermore, DHLA can regenerate ascorbate (vitamin C) from its oxidized form, dehydroascorbate. This, in turn, can lead to the regeneration of alpha-tocopherol (B171835) (vitamin E) from the alpha-tocopheroxyl radical. This cascading effect allows a single molecule of this compound to have a broader antioxidant impact by recycling and maintaining the levels of other critical components of the cellular antioxidant network. nih.gov

Impact on Cellular Redox Status and Thiol Reactivity of Proteins

The redox state of protein cysteine residues is a critical factor in cellular regulation and signaling. nih.gov The thiol groups of these residues are susceptible to oxidation, which can alter protein structure and function. The this compound/dihydrolipoic acid couple can directly influence the thiol/disulfide status of proteins.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant functions, this compound actively modulates key cellular signaling pathways, particularly those involved in metabolism and stress responses.

Insulin (B600854) Signaling Cascade (e.g., Insulin Receptor, IRS-1, PI3K/Akt/PKB, GLUT4 Translocation, p38 MAPK)

This compound has been shown to positively influence the insulin signaling pathway, which is crucial for glucose homeostasis. The binding of insulin to its receptor triggers a cascade of events, starting with the phosphorylation of insulin receptor substrate-1 (IRS-1). jomes.org This, in turn, activates phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also known as protein kinase B or PKB). jomes.org Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into cells.

Research indicates that this compound can enhance glucose uptake by influencing this pathway. Some evidence suggests it may facilitate insulin receptor autophosphorylation, possibly through the oxidation of critical thiol groups on the receptor's beta-subunit. nih.gov By improving insulin sensitivity at the receptor level and downstream, it helps to promote efficient glucose utilization.

Furthermore, this compound can modulate the p38 mitogen-activated protein kinase (p38 MAPK) pathway. In the context of diabetic nephropathy, it has been shown to interfere with the transforming growth factor beta1 (TGF-β1)-p38 MAPK pathway, which is involved in the overproduction of extracellular matrix proteins like fibronectin. It has also been observed to suppress the histone-induced activation of p38 MAPK in macrophages, thereby reducing the release of inflammatory mediators.

AMP-activated protein kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, acting as a cellular energy sensor. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

This compound is a known activator of AMPK in various tissues, including skeletal muscle. nih.gov This activation can occur through the upstream kinase LKB1. Once activated, AMPK can stimulate glucose uptake and fatty acid oxidation. nih.gov The activation of AMPK by this compound provides a mechanism by which it can improve glucose metabolism and energy expenditure, independent of the insulin signaling pathway. nih.gov Studies have shown that this compound increases the phosphorylation and thus the activation of AMPK, leading to enhanced energy metabolism. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-dependent Pathway

This compound plays a significant role in cellular defense against oxidative stress through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

One of the key target genes of Nrf2 is γ-Glutamylcysteine Ligase (GCL) , the rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. By upregulating GCL, this compound enhances the cell's capacity to produce GSH, thereby bolstering its antioxidant defenses. mdpi.com This is crucial for maintaining redox homeostasis, particularly under conditions of increased oxidative stress. mdpi.com

Furthermore, the activation of the Nrf2 pathway leads to the upregulation of various other antioxidant enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, superoxide (B77818) dismutase, and glutathione S-transferases. mdpi.comnih.govnih.gov These enzymes work in concert to neutralize reactive oxygen species (ROS) and other harmful electrophiles, protecting the cell from oxidative damage. mdpi.com For instance, studies have shown that the Nrf2-mediated induction of HO-1 can suppress the expression of hypoxia-related genes, thereby mitigating oxidative stress and protecting against neurotoxicity. nih.gov The collective action of these Nrf2-dependent genes provides a robust defense mechanism against cellular damage.

The activation of the Nrf2 pathway is a critical component of the protective effects of this compound, extending its function beyond its role as a simple cofactor. This mechanism underscores its importance in maintaining cellular health and resilience against oxidative insults.

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) Activation and Mitochondrial Biogenesis

This compound influences cellular energy metabolism and mitochondrial health through the activation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis, the process by which new mitochondria are formed within a cell. nih.gov This process is essential for meeting the energy demands of the cell and for replacing damaged mitochondria.

Enhanced mitochondrial biogenesis through PGC-1α activation has several beneficial effects. It can improve cellular respiration and ATP production, meeting the energy needs of metabolically active tissues. nih.gov Furthermore, by promoting the replacement of old, dysfunctional mitochondria, it helps to reduce the production of reactive oxygen species (ROS), a major contributor to cellular oxidative stress. nih.gov Studies have demonstrated that promoting PGC-1α-dependent mitochondrial biogenesis can ameliorate cellular injury and mitochondrial abnormalities. nih.gov

The ability of this compound to activate PGC-1α and stimulate mitochondrial biogenesis highlights its role in maintaining cellular energy homeostasis and protecting against mitochondrial dysfunction. nih.govnih.gov This mechanism is particularly relevant in conditions associated with impaired mitochondrial function and increased oxidative stress.

NF-κB Signaling Pathway and Inflammatory Mediator Repression

This compound exerts anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and activates the transcription of a wide range of pro-inflammatory genes. nih.gov

The compound has been shown to inhibit the activation of NF-κB. By preventing the translocation of the NF-κB p65 subunit into the nucleus, it effectively suppresses the transcription of NF-κB target genes. nih.gov This leads to a reduction in the production of various inflammatory mediators, including cytokines and chemokines.

Specifically, the inhibition of the NF-κB pathway results in the decreased expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and Interleukin-1β (IL-1β). nih.govnih.gov It also suppresses the production of chemokines like monocyte chemotactic protein-1 (MCP-1) and CCL5, which are involved in recruiting immune cells to the site of inflammation. nih.gov Furthermore, the repression of NF-κB signaling can lead to the downregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), which facilitates the adhesion of leukocytes to endothelial cells during an inflammatory response. nih.gov

The ability of this compound to repress the NF-κB signaling pathway and the subsequent production of inflammatory mediators underscores its potent anti-inflammatory properties. This mechanism is crucial for its protective effects in various inflammatory conditions.

Sirtuin (SIRT1, SIRT3) Pathway Activation and Protein Deacetylation

This compound influences cellular processes through the activation of sirtuins, a class of NAD+-dependent protein deacetylases. Specifically, it has been shown to impact the activity of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which play crucial roles in metabolism, stress resistance, and longevity. mdpi.com

SIRT1, a nuclear sirtuin, regulates a variety of cellular functions by deacetylating key transcription factors and coactivators. mdpi.comresearchgate.net One of its important targets is Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.comresearchgate.net By deacetylating and activating PGC-1α, SIRT1 promotes the formation of new mitochondria, enhancing cellular energy metabolism. mdpi.comresearchgate.net Another key substrate of SIRT1 is the Forkhead box protein O3a (Foxo3a), a transcription factor involved in stress resistance and longevity. Deacetylation of Foxo3a by SIRT1 enhances its transcriptional activity, leading to the expression of genes involved in antioxidant defense and cell cycle control.

SIRT3, a mitochondrial sirtuin, is a key regulator of mitochondrial function. It deacetylates and activates a wide range of mitochondrial enzymes involved in fatty acid oxidation, the citric acid cycle, and oxidative phosphorylation. mdpi.com This leads to increased mitochondrial efficiency and reduced production of reactive oxygen species (ROS). Furthermore, SIRT3 can deacetylate and activate enzymes involved in antioxidant defense within the mitochondria, further protecting against oxidative stress. mdpi.com

The activation of SIRT1 and SIRT3 by this compound provides a mechanism for its beneficial effects on mitochondrial function, energy metabolism, and cellular stress resistance. This pathway highlights the compound's role in promoting cellular health and longevity through the regulation of protein acetylation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial signaling cascades involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. nih.govmdpi.com The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. nih.gov

The ERK pathway is typically associated with cell survival and proliferation. mdpi.comresearchgate.net Studies have shown that this compound can influence ERK activation, although the specific effects can be context-dependent. plos.org In some instances, it may promote ERK activation, contributing to cell survival, while in others, it may inhibit ERK signaling, which can be beneficial in certain pathological conditions like cancer. nih.gov

The JNK pathway, on the other hand, is often activated in response to cellular stress, such as oxidative stress and inflammatory cytokines. nih.govnih.gov Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the stimulus. nih.gov Research suggests that this compound can modulate JNK signaling, often leading to a reduction in stress-induced JNK activation and subsequent apoptosis. nih.gov

By influencing these MAPK pathways, this compound can exert a wide range of effects on cellular function, contributing to its protective role against various cellular stressors. The precise outcomes of MAPK modulation by this compound are complex and depend on the specific cellular environment and the nature of the stimulus.

Nitric Oxide (NO) Signaling and Endothelial NO Synthase (eNOS) Phosphorylation

This compound plays a role in cardiovascular health through its influence on nitric oxide (NO) signaling and the activity of endothelial nitric oxide synthase (eNOS). nih.gov NO is a critical signaling molecule in the vascular system, responsible for vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. nih.gov eNOS is the enzyme responsible for the production of NO in endothelial cells. nih.gov

The activity of eNOS is tightly regulated by phosphorylation at multiple sites. Phosphorylation at Serine 1177 (Ser1177) is generally associated with eNOS activation, leading to increased NO production. mdpi.com Conversely, phosphorylation at Threonine 495 (Thr495) is inhibitory, reducing eNOS activity. mdpi.com

Research has shown that this compound can promote the phosphorylation of eNOS at the activating Ser1177 site. This activation leads to an increase in NO production, which contributes to improved endothelial function and vasodilation. The mechanism often involves the activation of upstream kinases, such as Akt (protein kinase B), which directly phosphorylate eNOS at Ser1177.

Furthermore, the interaction between eNOS and caveolin-1 (B1176169), a protein found in caveolae, also regulates eNOS activity. nih.govepa.govresearchgate.net Caveolin-1 binding to eNOS keeps the enzyme in an inactive state. nih.govepa.govresearchgate.net It has been suggested that this compound may also influence this interaction, potentially by promoting the dissociation of eNOS from caveolin-1, thereby further enhancing its activity.

By promoting the phosphorylation of eNOS at its activating site and potentially modulating its interaction with caveolin-1, this compound enhances NO bioavailability, which is beneficial for maintaining vascular health.

High Mobility Group Box 1 (HMGB1) Inhibition

This compound has been shown to exert anti-inflammatory effects through the inhibition of High Mobility Group Box 1 (HMGB1). nih.gov HMGB1 is a nuclear protein that can be passively released from necrotic cells or actively secreted by immune cells in response to inflammatory stimuli. nih.gov Once in the extracellular space, HMGB1 acts as a potent pro-inflammatory cytokine, binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs) to perpetuate the inflammatory cascade. nih.gov

Extracellular HMGB1 triggers a variety of pro-inflammatory responses, including the production of cytokines and chemokines, and the recruitment of inflammatory cells. nih.gov By inhibiting the release and/or activity of HMGB1, this compound can effectively dampen the inflammatory response. nih.gov

Studies have demonstrated that inhibiting HMGB1 can lead to a reduction in the activation of downstream signaling pathways, such as the NF-κB pathway. nih.gov This, in turn, results in decreased production of pro-inflammatory mediators like IL-6. nih.gov The inhibition of HMGB1 has been shown to be protective in various inflammatory conditions, including those associated with high glucose-induced cellular damage. nih.gov

The ability of this compound to inhibit HMGB1 represents a significant mechanism by which it controls inflammation, highlighting its therapeutic potential in a range of inflammatory diseases.

Data Tables

Table 1: Research Findings on Nrf2-dependent Pathway

| Finding | Organism/Cell Line | Key Outcomes |

| Upregulation of γ-Glutamylcysteine Ligase | Rodent models | Increased glutathione (GSH) synthesis, enhanced antioxidant capacity mdpi.com |

| Induction of Heme Oxygenase-1 (HO-1) | Human cell lines | Suppression of hypoxia-related genes, neuroprotection nih.gov |

| Activation of Antioxidant Enzymes | Various | Neutralization of ROS, protection against oxidative damage mdpi.com |

Table 2: Research Findings on PGC-1α Activation and Mitochondrial Biogenesis

| Finding | Organism/Cell Line | Key Outcomes |

| Activation of PGC-1α | Human and animal models | Increased expression of NRF-1, NRF-2, and TFAM nih.gov |

| Enhanced Mitochondrial Biogenesis | Various | Increased mitochondrial mass and function, improved cellular respiration nih.gov |

| Reduced Oxidative Stress | Human cell lines | Decreased ROS production, protection against mitochondrial dysfunction nih.gov |

Table 3: Research Findings on NF-κB Signaling Pathway

| Finding | Organism/Cell Line | Key Outcomes |

| Inhibition of NF-κB Translocation | Human cell lines | Prevention of p65 subunit nuclear entry, suppressed transcription of target genes nih.gov |

| Decreased Pro-inflammatory Cytokines | Human and animal models | Reduced expression of IL-6, TNF-α, and IL-1β nih.govnih.gov |

| Repression of Adhesion Molecules | Human cell lines | Downregulation of ICAM-1, reduced leukocyte adhesion nih.gov |

Table 4: Research Findings on Sirtuin Pathway Activation

| Finding | Organism/Cell Line | Key Outcomes |

| Activation of SIRT1 | Human and animal models | Deacetylation and activation of PGC-1α and Foxo3a mdpi.comresearchgate.net |

| Activation of SIRT3 | Human and animal models | Deacetylation and activation of mitochondrial enzymes, reduced ROS production mdpi.com |

| Enhanced Mitochondrial Function | Various | Improved energy metabolism, increased stress resistance mdpi.com |

Table 5: Research Findings on MAPK Pathways

| Finding | Organism/Cell Line | Key Outcomes |

| Modulation of ERK Pathway | Various | Context-dependent effects on cell survival and proliferation nih.govplos.org |

| Modulation of JNK Pathway | Various | Reduction in stress-induced JNK activation and apoptosis nih.gov |

| Regulation of Cellular Processes | Various | Influence on inflammation, cell differentiation, and apoptosis nih.govmdpi.com |

Table 6: Research Findings on NO Signaling and eNOS Phosphorylation

| Finding | Organism/Cell Line | Key Outcomes |

| Phosphorylation of eNOS at Ser1177 | Endothelial cells | Increased eNOS activity and NO production mdpi.com |

| Enhanced NO Bioavailability | Vascular system | Improved endothelial function, vasodilation nih.gov |

| Modulation of eNOS-Caveolin-1 Interaction | Endothelial cells | Potential for increased eNOS activity through dissociation from caveolin-1 nih.govepa.govresearchgate.net |

Table 7: Research Findings on HMGB1 Inhibition

| Finding | Organism/Cell Line | Key Outcomes |

| Inhibition of HMGB1 Release/Activity | Various | Dampened inflammatory response nih.gov |

| Reduced NF-κB Activation | Human and animal models | Decreased production of pro-inflammatory mediators like IL-6 nih.gov |

| Protection in Inflammatory Conditions | Various | Amelioration of high glucose-induced cellular damage nih.gov |

Cyclic AMP (cAMP)/PKA Signaling Modulation

This compound, commonly known as alpha-lipoic acid (ALA), has been shown to exert significant anti-inflammatory effects through the modulation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. nih.govnih.gov Research indicates that ALA stimulates the production of cAMP by activating G-protein coupled receptors, which in turn activates adenylyl cyclases to generate cAMP from ATP. nih.gov This increase in intracellular cAMP levels subsequently activates the PKA signaling cascade. nih.gov

Activation of the PKA pathway by ALA has been linked to the inhibition of immune cell function, including the suppression of pro-inflammatory cytokine production and T cell activation. nih.govnih.gov For instance, studies have demonstrated that ALA treatment leads to increased phosphorylation of Lck, a downstream effector of PKA, and can inhibit the production of inflammatory cytokines such as IL-2 and IFN-gamma. nih.gov This inhibitory effect on cytokine production was shown to be blocked by a PKA inhibitor, confirming the mediatory role of PKA in these anti-inflammatory responses. nih.gov In vivo studies have further substantiated these findings, showing that oral administration of ALA to human subjects resulted in a significant increase in cAMP levels in peripheral blood mononuclear cells. nih.gov

Table 1: Effect of this compound on cAMP/PKA Signaling

| Parameter | Observation | Reference |

|---|---|---|

| cAMP Production | Stimulated via G-protein coupled receptors and adenylyl cyclases. | nih.gov |

| PKA Signaling | Activated by increased cAMP levels. | nih.gov |

| Immune Cell Function | Inhibition of T cell proliferation and activation. | nih.gov |

| Cytokine Production | Reduced secretion of IL-2 and IFN-gamma. | nih.gov |

| In Vivo Effect | Oral administration increased cAMP levels in human PBMCs. | nih.gov |

Direct Enzyme Activity Modulation

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)

Recent chemoproteomic studies have identified histone deacetylases (HDACs) as direct molecular targets of the reduced form of this compound. nih.govtum.de Specifically, the naturally occurring (R)-enantiomer of ALA has been found to inhibit a range of HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, at physiologically relevant concentrations. nih.govtum.de This inhibition leads to the hyperacetylation of HDAC substrates, such as α-tubulin and histone H4. nih.gov

The inhibitory activity of ALA shows a preference for HDAC6. researchgate.netmdpi.com The reduced form of racemic ALA, rac-dihydro-lipoic acid, has been shown to be a more potent inhibitor of HDACs than ALA itself, with an IC50 value for HDAC6 in the low micromolar range. mdpi.comscilit.com In contrast, the (S)-enantiomer of ALA has been reported to have no significant HDAC inhibitory activity. researchgate.netmdpi.com The inhibition of HDACs by (R)-ALA provides a potential molecular rationale for many of the phenotypic effects elicited by the compound, including its role in preventing stress granule formation in cells. nih.gov

Table 2: HDAC Inhibition by this compound and its Derivatives

| Compound | Target HDACs | Key Findings | Reference |

|---|---|---|---|

| (R)-6-(1,2-Dithiolan-3-yl)hexanoic acid | HDAC1, 2, 3, 6, 8, 10 | Stereoselective inhibition, leads to substrate hyperacetylation. | nih.govtum.de |

| rac-dihydro-lipoic acid | Preference for HDAC6 | More potent inhibitor than the oxidized form. | researchgate.netmdpi.comscilit.com |

| (S)-6-(1,2-Dithiolan-3-yl)hexanoic acid | - | No significant inhibitory activity reported. | researchgate.netmdpi.com |

Aldehyde Dehydrogenase 2 (ALDH2) Activity Enhancement

This compound has been demonstrated to enhance the activity of aldehyde dehydrogenase 2 (ALDH2), a key mitochondrial enzyme involved in detoxification and protection against oxidative stress. jst.go.jpnih.govnih.gov This enhancement of ALDH2 activity is considered a crucial mechanism for the cardioprotective effects of ALA observed in various experimental models, including myocardial ischemia-reperfusion injury and pressure overload-induced heart failure. nih.govnih.gov

The proposed mechanism involves ALA's ability to reduce a disulfide bond at the active site of ALDH2, thereby restoring its enzymatic function. nih.gov Studies have shown that pretreatment with ALA significantly up-regulates myocardial ALDH2 activity, leading to a decrease in the accumulation of toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.gov This effect has been observed both in cultured cardiomyocytes and in animal models. nih.gov Furthermore, the beneficial effects of ALA on cardiac function and remodeling in heart failure models were shown to be dependent on ALDH2, as these effects were absent in ALDH2 knockout mice. nih.gov

Table 3: Enhancement of ALDH2 Activity by this compound

| Context | Effect of ALA | Outcome | Reference |

|---|---|---|---|

| Acute Coronary Syndrome | Increased ALDH2 activity in patients. | Ameliorated oxidative stress. | jst.go.jpnih.gov |

| Myocardial Ischemia-Reperfusion | Up-regulated myocardial ALDH2 activity. | Improved cardiac function, decreased 4-HNE and MDA. | nih.gov |

| Pressure Overload Heart Failure | Restored ALDH2 activity and expression. | Attenuated cardiac hypertrophy and dysfunction. | nih.gov |

| Formaldehyde (B43269) Metabolism | Increased ALDH2 activity in the brain. | Potential for accelerated formaldehyde detoxification. | frontiersin.org |

Glucose-6-Phosphate Dehydrogenase (G6PD) Regulation

The interaction between this compound and glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), is primarily linked to the compound's antioxidant properties and its ability to modulate the cellular redox state, particularly in conditions of G6PD deficiency. nih.govresearchgate.net G6PD is crucial for producing NADPH, which is essential for maintaining a reduced glutathione (GSH) pool and protecting cells from oxidative damage. nih.govwikipedia.org

In individuals with G6PD deficiency, who are more susceptible to oxidative stress, supplementation with ALA has been shown to up-regulate antioxidant capacity. nih.govreddit.com Studies have reported that ALA supplementation in G6PD-deficient individuals can lead to an increase in total antioxidant capacity and glutathione levels, along with a reduction in markers of lipid peroxidation and protein carbonyls. researchgate.netreddit.com While ALA does not appear to directly increase the enzymatic activity of the deficient G6PD enzyme itself, its ability to act as a potent antioxidant and to support GSH levels helps to compensate for the compromised cellular defense against oxidative insults. researchgate.netnih.gov

Table 4: Regulation of Redox Status in G6PD Deficiency by this compound

| Population | Effect of ALA Supplementation | Key Findings | Reference |

|---|---|---|---|

| G6PD-deficient adults | Improved redox status. | Reduced lipid peroxidation and protein carbonyls; increased GSH and total antioxidant capacity. | nih.govresearchgate.net |

| G6PD-deficient adults | Enhanced antioxidant status at rest. | Did not affect redox responses to acute exhaustive exercise. | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound and its reduced form, dihydrolipoic acid (DHLA), have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.org

Studies have shown that both ALA and DHLA can decrease the enzymatic activity of PTP1B. nih.gov This inhibitory action on PTP1B, along with the inhibition of another phosphatase, SHP2, has been linked to the ability of ALA and DHLA to reduce the viability and proliferation of breast cancer cells, where PTP1B is often overexpressed. nih.gov The inhibition of PTP1B by ALA and DHLA suggests a potential mechanism through which these compounds may exert beneficial effects in conditions characterized by impaired insulin signaling. nih.govnih.gov

Table 6: Inhibition of PTP1B by this compound

| Compound | Effect on PTP1B | Associated Cellular Effect | Reference |

|---|---|---|---|

| This compound (ALA) | Decreased enzymatic activity | Decreased viability of breast cancer cells | nih.gov |

| Dihydrolipoic acid (DHLA) | Decreased enzymatic activity | Decreased viability of breast cancer cells | nih.gov |

Metal Chelation Properties and Redox-Active Metal Interactions

The ability of this compound, and more specifically its reduced form, to chelate metal ions is a critical aspect of its antioxidant properties. This function is primarily attributed to the two thiol groups in the dithiolane ring of its reduced form, analogous to dihydrolipoic acid (DHLA). These thiol groups can bind to transition metals, thereby reducing their capacity to participate in redox cycling and the generation of reactive oxygen species (ROS).

Research has demonstrated that DHLA can effectively chelate both iron and copper ions. chemspider.comgoogle.com Studies have shown that DHLA inhibits the oxidation of ascorbate that is mediated by iron (Fe(III)-citrate) and copper (Cu(II)(histidine)2). chemspider.com This inhibition indicates that DHLA binds to these metal ions, rendering them redox-inactive. chemspider.com The chelation of copper by DHLA has been shown to be particularly effective, with a 3:1 molar ratio of DHLA to Cu(II) resulting in complete inhibition of copper-mediated ascorbate oxidation. chemspider.com

Furthermore, DHLA has been observed to prevent copper-induced peroxidation of low-density lipoproteins (LDL). mdpi.com It achieves this by chelating Cu2+, which in turn prevents the reduction of Cu2+ to the more reactive Cu+ and subsequent lipid peroxidation. mdpi.com The stability of the copper-DHLA complex is pH-dependent, with the complex being more stable at lower pH values. mdpi.com

An important aspect of this metal chelation is its selectivity. Studies on DHLA have indicated that while it can chelate and inactivate redox-active metal ions in smaller biological complexes, it does not appear to remove these metals from the active sites of metalloenzymes. chemspider.com For instance, even at high concentrations, neither α-lipoic acid nor DHLA were found to alter the activity of copper-zinc superoxide dismutase or the iron-containing enzyme aconitase. chemspider.com This suggests a protective mechanism against metal-induced oxidative stress without disrupting the function of essential metalloenzymes. chemspider.comgoogle.com

| Metal Ion | Effect of Dihydrolipoic Acid (DHLA) | Reference |

| Iron (Fe³⁺) | Inhibits Fe(III)-citrate-mediated ascorbate oxidation. | chemspider.com |

| Copper (Cu²⁺) | Strongly inhibits Cu(II)(histidine)₂-mediated ascorbate oxidation. | chemspider.com |

| Copper (Cu²⁺) | Prevents Cu²⁺-dependent LDL peroxidation by chelation. | mdpi.com |

Potential Interaction with Hydrogen Sulfide (B99878) (H₂S) Signaling

Emerging research suggests a potential link between α-lipoic acid and the hydrogen sulfide (H₂S) signaling pathway. H₂S is now recognized as a gasotransmitter, playing a role in various physiological processes.

Studies have shown that α-lipoic acid can serve as a source of H₂S. nih.gov In vitro experiments have demonstrated that α-lipoic acid can decompose, particularly in the presence of light, to produce H₂S. nih.govnih.gov This suggests a non-enzymatic pathway for H₂S generation from this dithiolane-containing fatty acid.

Furthermore, the reduced form, DHLA, has been shown to release H₂S from sulfane sulfur compounds present in tissues. nih.govnih.gov This indicates that in a biological system, this compound, upon its conversion to its reduced form, could modulate H₂S levels by interacting with endogenous sulfane sulfur pools. nih.gov

The interaction with the H₂S pathway may contribute to some of the observed therapeutic effects of α-lipoic acid. For instance, H₂S has been implicated in hepatoprotective mechanisms. fishersci.com Studies have shown that α-lipoic acid can prevent diabetes-induced liver injury by activating the hepatic sulfane sulfur/H₂S pathway. fishersci.com This effect is mediated by the upregulation of enzymes involved in H₂S production, such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

| Interaction | Observation with Lipoic Acid/Dihydrolipoic Acid | Potential Implication for this compound | Reference |

| H₂S Production | α-Lipoic acid can non-enzymatically produce H₂S, especially with light exposure. | May act as a direct or indirect source of H₂S. | nih.govnih.gov |

| H₂S Release | Dihydrolipoic acid (DHLA) releases H₂S from tissue sulfane sulfur pools. | Its reduced form could modulate H₂S signaling by releasing it from endogenous stores. | nih.gov |

| H₂S Signaling Pathway | α-Lipoic acid activates the hepatic sulfane sulfur/H₂S pathway, upregulating H₂S-producing enzymes. | May exert some of its biological effects through the modulation of H₂S signaling. | fishersci.com |

Impact on Cellular and Mitochondrial Homeostasis

Mitochondrial Function and Efficiency

Mitochondria, the powerhouses of the cell, are central to energy production and are also a primary site of reactive oxygen species (ROS) generation. ivhealth.com.au Mitochondrial dysfunction is a key factor in the aging process and various diseases. ivhealth.com.aulifeextension.com 6-(1,2-Dithiolan-3-yl)hexanoic acid directly impacts mitochondrial function by participating in metabolic reactions, protecting against oxidative damage, and influencing mitochondrial dynamics and biogenesis. lifeextension.comnih.gov

This compound is an indispensable cofactor for mitochondrial 2-ketoacid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (OGDH) complexes. nih.govivhealth.com.au These enzymes are critical for processing carbohydrates and amino acids to produce acetyl-CoA and succinyl-CoA, which are primary substrates for the tricarboxylic acid (TCA) cycle. nih.gov By ensuring the efficient operation of these enzymes, this compound is essential for providing the reducing equivalents (NADH and FADH₂) that fuel the electron transport chain (ETC). oup.com

The ETC, located in the inner mitochondrial membrane, is responsible for generating the vast majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Research indicates that this compound can enhance the efficiency of this process. Studies in aged rats have shown that administration of this compound can improve the activities of ETC complexes, which decline with age. oup.comresearchgate.net For instance, treatment has been found to improve the function of ETC complexes I and IV. oup.comnih.gov This restoration of enzyme activity leads to more efficient electron flow, which can decrease proton leakage and increase ATP synthesis. ivhealth.com.auoup.com In cellular models, treatment with this compound has been observed to significantly increase ATP levels, reflecting improved mitochondrial respiratory function. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Activity

| Parameter | Model System | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Complex I, III, IV Activity | Young Rats | This compound | Improved function | nih.gov |

| Complex I, IV Activity | Heart Mitochondria (Old Rats) | This compound | Improved function | nih.gov |

| ATP Levels | SH-SY5Y-MOCK Cells | 24h with this compound | Significant increase | nih.gov |

| State 4 Respiration | Aged Rats | This compound + L-Carnitine | Significant decrease (indicating reduced proton leak) | oup.com |

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP production. A stable and high MMP is necessary for the proper functioning of the ETC and ATP synthase. nih.gov Cellular stress and aging can lead to a decline in MMP, impairing energy production and potentially triggering apoptosis. nih.govnih.gov

Studies have demonstrated that this compound can help maintain and restore MMP. In an in vitro model of liver steatosis, treatment with this compound restored the mitochondrial membrane potential in cells damaged by lipid accumulation to levels comparable to control cells. nih.gov Similarly, in a cellular model of Alzheimer's disease, while the disease model cells showed no change, control cells (SH-SY5Y-MOCK) treated with this compound exhibited an increase in MMP. nih.gov Furthermore, this compound was able to partially alleviate the reduction in MMP caused by the complex I inhibitor rotenone (B1679576) in these control cells. nih.gov Animal models have also suggested that this compound can increase mitochondrial membrane potential stability, thereby improving energy output. morningstar.com

Mitochondria are dynamic organelles that constantly undergo fusion (merging) and fission (division) to maintain their health, function, and quality control. nih.govyoutube.com This balance is crucial for cellular homeostasis; fusion allows for the sharing of components and the rescue of damaged mitochondria, while fission segregates damaged components for removal through mitophagy. nih.govyoutube.com This process is regulated by specific genes, with mitofusins (Mfn1 and Mfn2) controlling outer membrane fusion and dynamin-related protein 1 (Drp1) mediating fission. nih.gov

Research indicates that this compound can modulate this dynamic process. In an in vitro model of liver steatosis where cells exhibited mitochondrial fragmentation, treatment with this compound protected against this fragmentation. nih.gov This protective effect was associated with a significant shift in the expression of key regulatory genes. The treatment led to an increase in the expression of mitochondrial fusion genes (Mfn1 and Mfn2) and a concurrent decrease in the expression of the fission-related gene Drp1. nih.gov By promoting a pro-fusion state, this compound helps maintain mitochondrial integrity and function. nih.gov

Table 2: Modulation of Mitochondrial Dynamics Genes by this compound in an in vitro Steatosis Model

| Gene | Function | Effect of Treatment | Reference |

|---|---|---|---|

| Mfn1 (Mitofusin-1) | Mitochondrial Fusion | Increased expression | nih.gov |

| Mfn2 (Mitofusin-2) | Mitochondrial Fusion | Increased expression | nih.gov |

| Drp1 (Dynamin-related protein 1) | Mitochondrial Fission | Decreased expression | nih.gov |

Mitochondrial DNA (mtDNA) encodes essential components of the electron transport chain. hep.com.cn Unlike nuclear DNA, mtDNA is located in close proximity to the primary site of ROS production and has limited repair mechanisms, making it particularly vulnerable to oxidative damage. nih.gov Accumulation of mtDNA damage and deletions is linked to mitochondrial dysfunction, aging, and neurodegenerative diseases. nih.govresearchgate.net

This compound, through its antioxidant capabilities, offers protection to mtDNA. nih.gov Studies in rat models have shown that this compound can prevent ROS-induced mtDNA deletions. hep.com.cn For example, in a rat model where age-related mtDNA deletions were induced by iron treatment, supplementation with this compound was able to reverse the increase in mtDNA deletions in the hippocampus. researchgate.net However, some studies note a selective effect. One investigation found that while the compound protected nuclear DNA from exercise-induced oxidative stress, it did not prevent an increase in oxidative damage (specifically 8-hydroxy-2-deoxyguanosine) in the mtDNA of muscle cells following acute exercise. nih.gov This suggests that the protective effects on mtDNA may be context-dependent.

Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for meeting cellular energy demands and replacing damaged organelles. nutrifitt.com This process is regulated by a network of signaling pathways, with key players including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). nutrifitt.com

This compound has been shown to stimulate mitochondrial biogenesis. nutrifitt.comnih.gov It can activate the AMPK and PGC-1α pathways, which in turn triggers the creation of new mitochondria. nutrifitt.com A study on human subcutaneous adipocytes from overweight/obese individuals demonstrated that treatment with this compound increased mitochondrial content and mtDNA copy number. nih.gov This treatment also upregulated the expression of PR domain containing 16 (Prdm16), a key regulator of brown-like adipose features, suggesting a role in metabolic remodeling. nih.gov This enhancement of mitochondrial biogenesis is considered an indirect protective mechanism, helping to repair oxidative damage by increasing the population of healthy mitochondria. nih.gov

Cellular Glucose Homeostasis

This compound mimics insulin (B600854) action by activating key components of the insulin signaling pathway. nih.govdiabetesjournals.org The binding of insulin to its receptor normally triggers a cascade of protein phosphorylations, leading to the activation of phosphatidylinositol 3-kinase (PI3-kinase) and Akt (also known as Protein Kinase B). oregonstate.edu This signaling cascade culminates in the translocation of glucose transporters, primarily GLUT4, from intracellular vesicles to the cell membrane. oregonstate.edu This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose into muscle and adipose cells. oregonstate.edu

Research has shown that this compound can directly stimulate this pathway. In vitro studies using L6 myotubes and 3T3-L1 adipocytes have found that this compound increases glucose uptake, an effect that is abolished by wortmannin (B1684655), an inhibitor of PI3-kinase. nih.govdiabetesjournals.org This indicates that the compound's effect is dependent on PI3-kinase activity. nih.gov It has been shown to significantly increase the activity of both PI3-kinase and Akt. diabetesjournals.orgnih.gov Furthermore, this compound promotes the translocation of both GLUT1 and GLUT4 transporters to the cell surface, a mechanism similar to that of insulin. nih.govnih.gov Some evidence even suggests that it may directly bind to the insulin receptor's tyrosine kinase domain, helping to stabilize the receptor in its active form. acs.org

Table 3: Research Findings on the Impact of this compound on Cellular Glucose Homeostasis

| Cellular Process | Model System | Key Finding | Quantitative Data | Reference |

|---|---|---|---|---|

| Insulin Signaling | L6 Myotubes | Increased PI 3-kinase activity | 31-fold increase | diabetesjournals.orgnih.gov |

| Insulin Signaling | L6 Myotubes | Increased Akt1 activity | 4.9-fold increase | diabetesjournals.orgnih.gov |

| Glucose Uptake | L6 Myotubes & 3T3-L1 Adipocytes | Stimulated basal and insulin-stimulated glucose uptake | Comparable to insulin | nih.gov |

| Glucose Transporter Translocation | L6 Myotubes | Increased GLUT1 and GLUT4 translocation to the cell surface | - | nih.gov |

| Insulin Sensitivity | Type 2 Diabetes Patients (Oral) | Improved insulin sensitivity | 25% improvement after 4 weeks | oregonstate.edu |

| Insulin Sensitivity | Type 2 Diabetes Patients (IV) | Improved insulin-stimulated glucose disposal | 50% improvement compared to placebo | oregonstate.edu |

Enhancement of Glucose Uptake in Insulin-Responsive Cells

Research demonstrates that this compound directly enhances glucose uptake in insulin-responsive cells, such as adipocytes and muscle cells. nih.gov In cultured L6 muscle cells and 3T3-L1 adipocytes, the (R)-enantiomer of the compound was shown to rapidly increase glucose uptake, with a potency comparable to that of insulin. nih.gov This stimulation of glucose transport relies on the activation of the insulin signaling pathway. nih.gov

The mechanism involves the translocation of glucose transporters, specifically GLUT1 and GLUT4, from intracellular stores to the plasma membrane, a process similar to that initiated by insulin. nih.govdiabetesjournals.org This effect is dependent on phosphatidylinositol 3-kinase (PI 3-kinase) activity, as the inhibitor wortmannin abolishes the glucose uptake stimulated by the compound. nih.govdiabetesjournals.org

Further studies in L6 myotubes elucidated that this compound not only activates PI 3-kinase but also stimulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK). diabetesjournals.orgdntb.gov.ua Inhibition of p38 MAPK was found to significantly reduce the compound-induced glucose uptake, suggesting this pathway is also crucial for its action. diabetesjournals.orgdntb.gov.ua This indicates that the compound enhances glucose uptake through both the translocation and the activation of glucose transporters. diabetesjournals.org

Table 1: Effect of this compound on Insulin Signaling Pathway Components in L6 Myotubes

| Component | Fold Increase in Activity | Reference |

|---|---|---|

| PI 3-kinase | 31-fold | diabetesjournals.orgdntb.gov.ua |

| Akt1 | 4.9-fold | diabetesjournals.orgdntb.gov.ua |

| p38 MAPK (α isoform) | 2.8-fold | diabetesjournals.orgdntb.gov.ua |

Influence on Glycolysis, Gluconeogenesis, and Pyruvate Metabolism

This compound plays a pivotal role in the metabolic pathways that govern glucose utilization and production. It functions as a crucial cofactor for the pyruvate dehydrogenase (PDH) complex, the enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govnih.gov This action promotes the entry of glucose-derived pyruvate into the Krebs cycle for energy production. nih.gov

In studies using primary cultured rat hepatocytes, the R-enantiomer of the compound was shown to significantly influence pyruvate metabolism. morelife.org It increased the rate of pyruvate oxidation, as measured by carbon dioxide production, and concurrently increased the activation state of the PDH complex. morelife.org

Simultaneously, the compound exerts an inhibitory effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate substrates. wikipedia.org In hepatocytes, it significantly decreased glucose production from pyruvate. morelife.org Research in high-fat diet-fed mice has shown that the compound downregulates key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), while upregulating glycolytic enzymes like glucokinase (GCK) and pyruvate kinase (PK). nih.govresearchgate.net This dual action shifts the metabolic balance towards glucose utilization and away from glucose production. researchgate.net

Table 2: Influence of this compound on Glucose Metabolism Pathways

| Metabolic Process | Effect | Key Enzymes Modulated | Reference |

|---|---|---|---|

| Pyruvate Oxidation | Increased (~2-fold) | Pyruvate Dehydrogenase (PDH) | morelife.org |

| Gluconeogenesis | Decreased (~90% at 200 µmol/L) | PEPCK, G6Pase | morelife.orgresearchgate.net |

| Glycolysis | Increased | GCK, HK-1, PK | nih.govresearchgate.net |

Regulation of Cellular Stress Responses and Proliferation

This compound modulates cellular stress responses through various mechanisms. It acts as an antioxidant, capable of scavenging a range of reactive oxygen species. nih.gov Beyond direct scavenging, it also bolsters the cell's endogenous antioxidant capacity by increasing the intracellular levels of glutathione (B108866) and ascorbate (B8700270). nih.gov

The compound's influence extends to the regulation of signaling pathways that govern stress responses and cell proliferation. oregonstate.edu For instance, in endothelial cells, it has been found to inhibit IKK-β, an enzyme that activates the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). oregonstate.edu The disulfide bond within the molecule is also involved in the redox-dependent regulation of mitochondrial dehydrogenase complexes, linking the cell's redox state to its metabolic activity. nih.govnih.gov

Metabolic Coordination of Fuels

A fundamental role of this compound is the coordination of different energy substrates. nih.govnih.gov It is an indispensable cofactor for multiple mitochondrial 2-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex, the α-ketoglutarate dehydrogenase complex, and the branched-chain ketoacid dehydrogenase complex. nih.govnih.gov These enzyme complexes are critical gateways for the oxidation of carbohydrates, fats, and amino acids, placing the compound at a central node of fuel metabolism. nih.gov

Studies in hepatocytes have demonstrated this coordinating function directly. morelife.org While enhancing the oxidation of pyruvate (a carbohydrate derivative), the compound simultaneously inhibited the oxidation of fatty acids. morelife.org This suggests a metabolic shift, prioritizing carbohydrate use over fat oxidation in the liver under certain conditions. morelife.org This regulation helps to balance fuel sources and maintain mitochondrial redox homeostasis, ensuring efficient energy production tailored to the cell's needs. nih.gov

Preclinical Research Models and in Vitro Investigations

Neuroprotective Effects in Preclinical Models

Alpha-lipoic acid has shown promise in mitigating neuronal damage across various preclinical settings, from neuropathic pain to neurodegenerative diseases.

Neuropathic Pain Models

In models of neuropathic pain, research indicates that alpha-lipoic acid can counter neuronal apoptosis and oxidative stress. Studies have shown that preventing ER stress-induced cellular dysfunction and caspase-3-dependent neuronal apoptosis may be a viable strategy for treating certain types of chronic pain. frontiersin.org Caspase-3, a key executioner in apoptosis, has been identified as a therapeutic target in bone cancer pain. frontiersin.org Furthermore, the dysregulation of inflammasomes, which leads to increased caspase-1 activity, is strongly linked to inflammatory diseases and neuropathic pain. frontiersin.org

| Model | Key Findings | Associated Mechanisms |

|---|---|---|

| Bone Cancer Pain | Inhibition of caspase-3 is effective against pain. | Prevention of ER stress-induced apoptosis. frontiersin.org |

| General Neuropathic Pain | Dysregulation of inflammasomes and increased caspase-1 activity are implicated. | Inflammatory cytokine maturation. frontiersin.org |

Cerebral Ischemia Models

In the context of cerebral ischemia, or stroke, derivatives of lipoic acid have been synthesized to enhance its therapeutic potential. One such derivative, AA-9, has shown promise in in vitro models by protecting against oxidative damage. nih.gov In a rat model of middle cerebral artery occlusion (MCAO), AA-9 demonstrated significant therapeutic effects, which are thought to be due to its antioxidant and anti-inflammatory properties, potentially through the activation of PGC-1α and inhibition of NLRP3. nih.gov

| Model | Compound | Key Findings | Proposed Mechanisms |

|---|---|---|---|

| In vitro oxidative damage (t-BHP) | AA-9 (Lipoic acid derivative) | Optimal therapeutic potential. | Antioxidant effects. nih.gov |

| Rat MCAO ischemic stroke model | AA-9 (Lipoic acid derivative) | Significant therapeutic effect. | Antioxidant and anti-inflammatory effects via PGC-1α activation and NLRP3 inhibition. nih.gov |

Neurodegenerative Disease Models

The neuroprotective qualities of alpha-lipoic acid extend to models of several neurodegenerative diseases.

Alzheimer's Disease: Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles. mdpi.com Studies have shown that stearidonic acid (SDA), an omega-3 fatty acid, can protect hippocampal cells from Aβ-induced neurotoxicity. mdpi.com This protection is attributed to its anti-apoptotic, antioxidant, and anti-inflammatory properties. mdpi.com Specifically, SDA was found to inhibit the expression of amyloid precursor protein and regulate MAPK signaling pathways. mdpi.com In animal models, high-fat diets with an elevated omega-6 to omega-3 ratio did not worsen the outcomes of Alzheimer's disease, suggesting that dietary polyunsaturated fatty acid intake may not directly influence many neurobiological processes relevant to the disease. nih.govmdpi.com

Parkinson's Disease: Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra. dovepress.commdpi.com The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to create animal models of Parkinson's. csic.es Research has shown that linoleic acid acts as a potent neuroprotective and anti-inflammatory agent in both cell and mouse models of Parkinson's induced by 6-OHDA. csic.es Another compound, L-3-hydroxyacyl-CoA dehydrogenase II, has also demonstrated protective effects in a Parkinson's model. fiu.edu Furthermore, some bile acids, such as ursodeoxycholic acid (UDCA), have been shown to improve mitochondrial function in models of the disease. mdpi.com

Huntington's Disease and Ataxia Telangiectasia: While direct studies on 6-(1,2-Dithiolan-3-yl)hexanoic acid in Huntington's disease models were not the focus of the provided information, research into related neuroprotective mechanisms offers potential avenues for investigation. For Ataxia Telangiectasia, studies have shown that interleukin 6 (IL-6) can trigger the activation of ataxia-telangiectasia mutated (ATM), which plays a role in lung cancer metastasis. nih.gov This highlights a potential area for exploring the interplay between inflammation and neurodegeneration.

| Disease Model | Compound/Factor | Key Findings | Mechanisms |

|---|---|---|---|

| Alzheimer's Disease (in vitro) | Stearidonic Acid (SDA) | Protects against Aβ-induced neurotoxicity. | Anti-apoptotic, antioxidant, anti-inflammatory, inhibits APP expression, regulates MAPK signaling. mdpi.com |

| Alzheimer's Disease (animal) | High-fat diet (high omega-6/omega-3 ratio) | Did not aggravate disease outcome. | Neurobiological processes may not be directly dependent on PUFA intake. nih.govmdpi.com |

| Parkinson's Disease (in vitro/in vivo) | Linoleic Acid | Neuroprotective and anti-inflammatory effects. | Not specified. csic.es |

| Parkinson's Disease (in vivo) | L-3-hydroxyacyl-CoA dehydrogenase II | Protective effects. | Not specified. fiu.edu |

| Parkinson's Disease (in vitro/in vivo) | Ursodeoxycholic acid (UDCA) | Increased mitochondrial function. | Not specified. mdpi.com |

| Ataxia Telangiectasia (related research) | Interleukin 6 (IL-6) | Triggers ATM activation. | Involved in lung cancer metastasis. nih.gov |

Cognitive Dysfunction in Aged Models

Research has explored the impact of dietary fats on cognitive function in aging. In aged animal models, a high-fat diet with an elevated omega-6 to omega-3 ratio was found to impair reference memory in wild-type animals. nih.gov However, this diet did not worsen memory in a transgenic rat model of Alzheimer's disease. nih.gov Stearidonic acid has been shown to protect against Aβ-induced oxidative stress in rat hippocampal cells, suggesting a potential role in mitigating age-related cognitive decline associated with oxidative damage. mdpi.com

Hepatoprotective Effects in Liver Steatosis Models

Alpha-lipoic acid has demonstrated significant protective effects in in vitro models of non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver.

In a study using HepG2 cells to model liver steatosis, treatment with alpha-lipoic acid was shown to reduce lipotoxicity and improve mitochondrial function. nih.gov The compound helped restore mitochondrial membrane potential and influenced the expression of genes related to mitochondrial fusion and fission. nih.gov Furthermore, alpha-lipoic acid was found to ameliorate endoplasmic reticulum (ER) stress, oxidative stress, and inflammation in these cells. researchgate.net It also reduced the expression of proteins associated with the mitochondrial unfolded protein response, which is activated under cellular stress. researchgate.net Other studies have highlighted the role of mitochondrial dysfunction in NAFLD, noting that it can lead to inefficient lipid metabolism by hepatocytes. mdpi.com

| Model | Key Findings | Mechanisms |

|---|---|---|

| In vitro model of liver steatosis (HepG2 cells) | Reduced lipotoxicity, improved mitochondrial function, restored mitochondrial membrane potential. nih.gov | Increased expression of mitochondrial fusion genes, decreased expression of mitochondrial fission genes. nih.gov |

| In vitro model of NAFLD (HepG2 cells) | Ameliorated ER stress, oxidative stress, and inflammation. | Reduced expression of UPRmt-related proteins (HSP90, HSP60), decreased ER stress markers (IRE1α, CHOP, BIP, BAX). researchgate.net |

Cardioprotective Effects in Cardiovascular Disorder Models

The cardiovascular benefits of certain fatty acids have been a subject of extensive research. While direct studies on this compound were not the primary focus, the broader context of fatty acids and heart health provides valuable insights.

Omega-3 polyunsaturated fatty acids (PUFAs), such as those found in fish oil, have been shown to have a variety of cardioprotective effects, including anti-arrhythmic, anti-thrombotic, and anti-inflammatory properties. semanticscholar.org They can also help lower plasma triglycerides and blood pressure. semanticscholar.org However, the effects of omega-6 PUFAs on cardiovascular risk are more controversial. nih.gov Some studies suggest that a high intake of omega-6 PUFAs, leading to an imbalanced omega-6 to omega-3 ratio, could have pro-inflammatory effects that may negatively impact cardiovascular health. mdpi.com A meta-analysis of randomized controlled trials found no significant effect of omega-6 PUFA supplementation on the risk of cardiovascular disease morbidity and mortality. nih.gov

Immunomodulatory Properties in Inflammatory Models (e.g., Acute Pancreatitis, Arthritis, Sepsis, Asthma)

The immunomodulatory potential of this compound and its closely related analogue, alpha-lipoic acid (ALA), has been explored in various preclinical models of inflammatory diseases. These studies highlight the compound's ability to modulate immune responses and mitigate inflammatory damage.

In the context of autoimmune diseases, research on ALA provides significant insights. Studies in experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, have shown that ALA can suppress the infiltration of inflammatory cells into the central nervous system. nih.gov Specifically, ALA has been observed to reduce the numbers of Th1 and Th17 cells, which are key drivers of autoimmune inflammation, while increasing the population of regulatory T cells (Tregs) in the spleen of EAE mice. nih.gov This suggests a shift towards an anti-inflammatory and regulatory immune environment. Furthermore, ALA has been shown to inhibit the migration of T cells in response to chemokines, a critical step in the development of atherosclerotic plaques. researchgate.net

The potential benefits of related compounds have also been investigated in models of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation. mdpi.com Omega-3 polyunsaturated fatty acids, which share anti-inflammatory mechanisms, have been shown to reduce the risk of developing RA and to decrease the number of recruited lymphocytes and monocytes. nih.govnih.gov Studies on RA patients have indicated that supplementation with these fatty acids can lead to improvements in clinical assessments of pain and a reduction in the use of anti-rheumatic medications. nih.gov While direct studies on this compound in RA are limited, the known anti-inflammatory and immunomodulatory effects of similar compounds suggest its potential as a therapeutic agent. For instance, some natural compounds have been shown to downregulate pro-inflammatory cytokines like TNF-α and IL-1β, which are key targets in RA therapy. researchgate.net

In models of asthma, a chronic inflammatory disease of the airways, the focus has been on the roles of different T-helper cell subsets and associated cytokines. nih.govmdpi.com Allergic asthma is often characterized by a Th2-driven inflammatory response, leading to eosinophil infiltration and airway hyperresponsiveness. nih.gov Research on acetyl-CoA carboxylase (ACC) inhibitors, which can influence T-cell differentiation, has shown a reduction in Th1, Th2, and Th17 cells in the lungs and spleen of asthmatic mice, along with decreased levels of key inflammatory cytokines like IFN-γ, IL-4, and IL-17A. nih.gov Additionally, supplementation with long-chain n-3 polyunsaturated fatty acids has been demonstrated to attenuate hyperpnoea-induced bronchoconstriction and markers of airway inflammation in adults with asthma. researchgate.net

While specific data on this compound in sepsis models is not extensively available, the known anti-inflammatory properties of ALA are relevant. ALA has been shown to suppress inflammatory pathways, which are central to the pathophysiology of sepsis. researchgate.net

Table 1: Immunomodulatory Effects of Alpha-Lipoic Acid and Related Compounds in Inflammatory Models

| Inflammatory Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Alpha-Lipoic Acid (ALA) | Reduced Th1 and Th17 cells, increased splenic Treg cells, suppressed inflammatory cell infiltration. | nih.gov |

| Atherosclerosis | Alpha-Lipoic Acid (ALA) | Reduced T-cell migration in response to chemokines. | researchgate.net |

| Rheumatoid Arthritis | Omega-3 PUFAs | Reduced risk of RA, decreased lymphocyte and monocyte recruitment, improved clinical outcomes. | nih.govnih.gov |

| Asthma | ACC Inhibitor (TOFA) | Reduced Th1, Th2, and Th17 cells; decreased IFN-γ, IL-4, and IL-17A levels. | nih.gov |

Anticarcinogenic Activities in Cancer Cell Lines (e.g., Gastric Cancer, Cytotoxic and Antiproliferative Effects)

The anticarcinogenic properties of this compound and, more extensively, its analogue alpha-lipoic acid (ALA), have been investigated in various cancer cell lines, demonstrating potential cytotoxic and antiproliferative effects. nih.gov

Research has shown that ALA can inhibit the proliferation of several cancer cell lines, including breast, colon, and lung cancer cells. iiarjournals.org The proposed mechanisms for these effects are multifaceted. One key area of investigation is the impact of ALA on cancer metabolism. Studies suggest that ALA may activate pyruvate (B1213749) dehydrogenase, leading to a suppression of aerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancer cells, and subsequently inducing cell death. iiarjournals.org

In prostate cancer cells (LNCaP and DU-145), ALA has been shown to reduce cell growth by inhibiting autophagy, a cellular process that can promote cancer cell survival. mdpi.com Furthermore, ALA was found to counteract the migration and invasion of these cancer cells, key processes in metastasis. mdpi.com It achieved this by downregulating the expression of transforming growth factor-beta 1 (TGF-β1) and vimentin, and reducing the deposition of fibronectin, all of which are involved in cell motility and invasion. mdpi.com

In the context of breast cancer, ALA and its reduced form, dihydrolipoic acid (DHLA), have been found to decrease the viability of MCF-7 breast cancer cells. researchgate.netiiarjournals.orgiiarjournals.org These compounds were also shown to inhibit the activity of protein tyrosine phosphatases PTP1B and SHP2, which are overexpressed in breast cancer and play a role in tumor growth. researchgate.netiiarjournals.orgiiarjournals.org

While specific studies on this compound in gastric cancer are limited, research on related compounds provides valuable insights. For instance, oleanolic acid, another natural compound, has been shown to regulate the balance of Treg/Th17 cells in gastric cancer by targeting IL-6, suggesting an immunomodulatory approach to cancer therapy. nih.gov

The pro-oxidative properties of ALA in the unique redox environment of cancer cells are also considered a potential mechanism for its anticancer activity. nih.gov This is in contrast to its antioxidant role in normal cells.

Table 2: Anticarcinogenic Effects of Alpha-Lipoic Acid in Cancer Cell Lines

| Cancer Cell Line | Key Findings | Reference |

|---|---|---|

| Prostate (LNCaP, DU-145) | Reduced cell growth, inhibited autophagy, counteracted migration and invasion. | mdpi.com |

| Breast (MCF-7) | Decreased cell viability, inhibited PTP1B and SHP2 activity. | researchgate.netiiarjournals.orgiiarjournals.org |

Effects on Reproductive Systems in Animal Models

The impact of this compound and its close relative, alpha-lipoic acid (ALA), on the reproductive systems has been a subject of investigation in various animal models. These studies suggest a protective role for these compounds against reproductive toxicity and in improving fertility parameters.